Cas no 1807176-91-5 (Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate)

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate is a fluorinated aromatic ester with a cyano substituent, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of both difluoromethoxy and fluoro groups enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive compounds. The ester functionality provides a handle for further derivatization, while the cyano group allows for nucleophilic addition or reduction reactions. Its structural features contribute to improved metabolic stability and lipophilicity in target molecules. This compound is particularly useful in the development of herbicides, pharmaceuticals, and specialty chemicals, where selective fluorination is desired for optimizing activity and physicochemical properties.
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate structure
1807176-91-5 structure
商品名:Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
CAS番号:1807176-91-5
MF:C10H6F3NO3
メガワット:245.15475320816
CID:4953354

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
    • インチ: 1S/C10H6F3NO3/c1-16-9(15)6-3-2-5(4-14)7(11)8(6)17-10(12)13/h2-3,10H,1H3
    • InChIKey: DJEATBIGMKCADN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C#N)C=CC(C(=O)OC)=C1OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • トポロジー分子極性表面積: 59.3
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015010809-250mg
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
1807176-91-5 97%
250mg
480.00 USD 2021-06-21
Alichem
A015010809-1g
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
1807176-91-5 97%
1g
1,579.40 USD 2021-06-21
Alichem
A015010809-500mg
Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate
1807176-91-5 97%
500mg
815.00 USD 2021-06-21

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate 関連文献

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoateに関する追加情報

Recent Advances in the Study of Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate (CAS: 1807176-91-5)

Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate (CAS: 1807176-91-5) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, positioning it as a promising candidate for further pharmaceutical research.

The compound's unique structural features, including the difluoromethoxy and cyano groups, contribute to its reactivity and potential as a building block for more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as an intermediate in the synthesis of novel kinase inhibitors, demonstrating its utility in targeting specific enzymatic pathways involved in cancer and inflammatory diseases.

In addition to its synthetic applications, Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that the compound exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism and pharmacokinetics. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the detailed characterization of this compound. These techniques have enabled researchers to confirm its purity and stability under various conditions, which is critical for its application in drug development pipelines.

Looking ahead, the exploration of Methyl 4-cyano-2-difluoromethoxy-3-fluorobenzoate is expected to expand into preclinical studies, where its safety and efficacy profiles will be further evaluated. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its transition from a research chemical to a therapeutic agent.

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